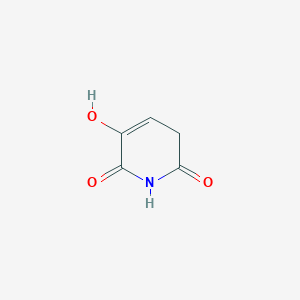
(S)-4-(2-fluoro-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a fluoro-formylphenyl group and a tert-butoxy-carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Fluoro-Formylphenyl Group: This step involves the selective fluorination and formylation of a phenyl ring, which is then attached to the piperazine ring.
Protection with Tert-Butoxy-Carbonyl Group: The tert-butoxy-carbonyl group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-(2-Fluoro-4-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: Formation of 4-(2-Fluoro-4-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro and formyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. The tert-butoxy-carbonyl group serves as a protective group, ensuring the stability of the compound during reactions.
Comparación Con Compuestos Similares
- (S)-4-(2-Fluoro-4-methylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Comparison:
- Uniqueness: The presence of the formyl group in (S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid distinguishes it from other similar compounds. This functional group can undergo unique reactions, providing different chemical and biological properties.
- Reactivity: The formyl group increases the reactivity of the compound, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C17H21FN2O5 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2S)-4-(2-fluoro-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-11(10-21)8-12(13)18/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
Clave InChI |
HXCZLUDZLXHJRH-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C=O)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)
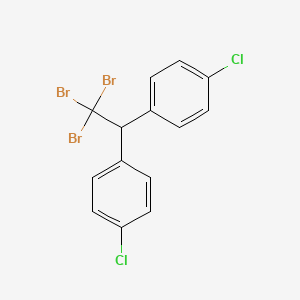
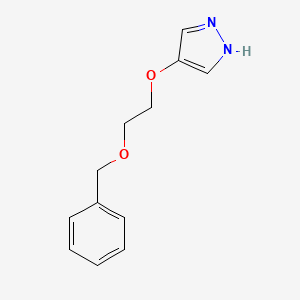
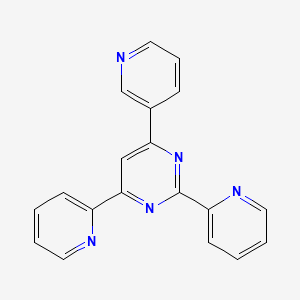
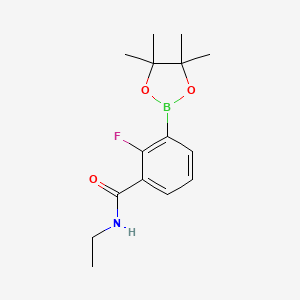

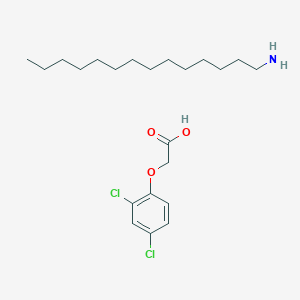
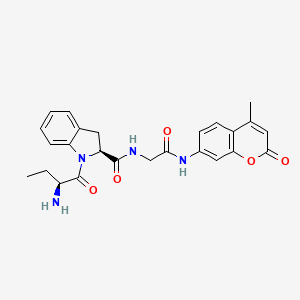
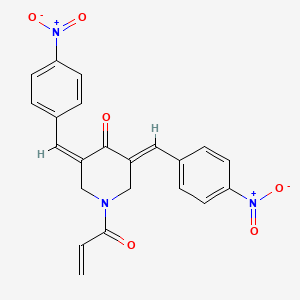
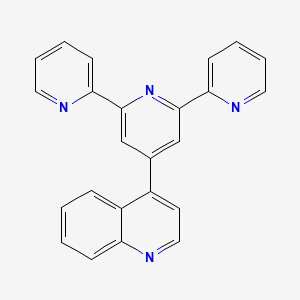
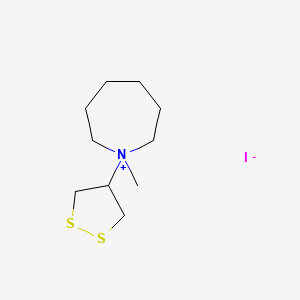
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
